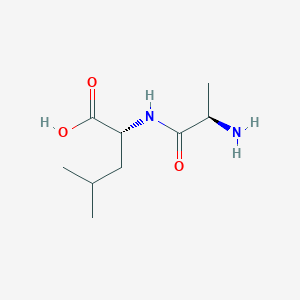

H-D-Ala-D-leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

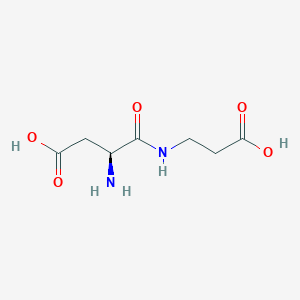

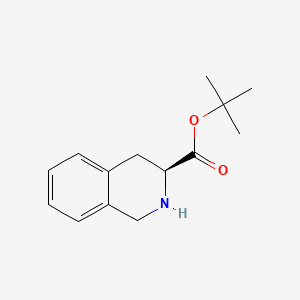

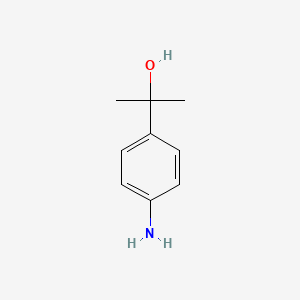

H-D-Ala-D-leu-OH, also known as D-Alanyl-L-leucine (D-Ala-Leu), is a dipeptide that acts as a source donor of L-Leucine . It is used for research and development purposes .

Synthesis Analysis

The synthesis of dipeptides like H-D-Ala-D-leu-OH involves the reaction of residues such as D-Ala, D-Ser, Abu, t-Leu, D-Leu, and D-Phg at the C-terminal, resulting in the corresponding unnatural dipeptides .Physical And Chemical Properties Analysis

H-D-Ala-D-leu-OH has a molecular weight of 202.25 . It has a density of 1.108g/cm3 . The boiling point is 409.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Proteomics Research

H-D-Ala-D-leu-OH: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound serves as a building block for synthesizing peptides and proteins, which are then used to study peptide-protein interactions .

Chiral Separation Studies

The compound plays a significant role in chiral separation studies. It is used to understand the behavior of chiral amino acids and related compounds, which have applications in food and clinical sciences. The D-enantiomers of amino acids, to which H-D-Ala-D-leu-OH belongs, are increasingly recognized as physiologically active substances and biomarkers .

Drug Development

In pharmaceutical research, H-D-Ala-D-leu-OH can be a precursor in the synthesis of more complex peptides that have potential therapeutic applications. Its structure allows for modifications that can enhance drug properties such as solubility and permeability .

Membrane Fusiogenic Research

This compound is relevant in the study of membrane fusiogenic peptides, which are crucial for the intracellular delivery of therapeutic drugs and genes. Such peptides can facilitate endosomal escape, enhancing the efficacy of drug delivery systems .

Analytical Method Development

The compound is used in developing sensitive and selective analytical methods, such as multi-dimensional high-performance liquid chromatography (HPLC). These methods are essential for the precise determination of trace levels of D-amino acids in various samples .

Neurological Research

D-amino acids, including those derived from H-D-Ala-D-leu-OH , are found to have crucial roles in the regulation of neuronal and hormonal systems. Research in this field can lead to a better understanding of neurological functions and disorders .

Disease Biomarker Identification

The study of D-amino acids, for which H-D-Ala-D-leu-OH serves as a representative, is becoming important in identifying biomarkers for various diseases. This can lead to early detection and improved treatment strategies .

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

H-D-Ala-D-leu-OH is a dipeptide consisting of D-alanine (D-Ala) and D-leucine (D-Leu) . Dipeptides like H-D-Ala-D-Leu-OH can be used in various biochemical and pharmaceutical research applications, such as studying peptide-protein interactions . Glycopeptides, a class of antibiotics that include compounds with similar structures, target Gram-positive pathogens and arrest bacterial cell wall biosynthesis by binding to the acyl-D-alanyl-D-alanine terminus of the nascent peptidoglycan .

Mode of Action

It’s known that glycopeptides, which have similar structures, inhibit cell growth and division by blocking the extracellular polymerization of the nascent peptidoglycan . This suggests that H-D-Ala-D-leu-OH might interact with its targets in a similar manner.

Biochemical Pathways

D-leu, one of the components of h-d-ala-d-leu-oh, has been reported to upregulate the expression of heme-oxygenase-1 (ho-1) and superoxide dismutase2 (sod2) in ovaries . These enzymes play crucial roles in the body’s response to oxidative stress.

Pharmacokinetics

A study on a similar opioid peptide, h-tyr-d-ala-gly-phe-d-leu-oh (dadle), and its cyclic prodrugs showed that the prodrugs exhibited similar pharmacokinetic properties and improved stability compared to dadle in rat blood . This increased stability led to higher plasma concentrations of DADLE after intravenous administration of the prodrugs compared to DADLE alone .

Result of Action

D-leu, one of the components of h-d-ala-d-leu-oh, has been reported to mitigate oocyte maturation failure and inhibit the increase of alanine aminotransferase levels induced by restraint stress .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67392-69-2 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)